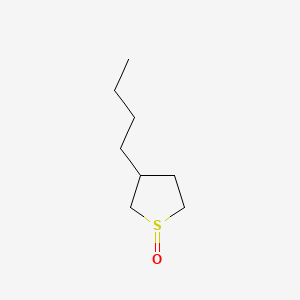

3-Butylthiolane 1-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Butylthiolane 1-Oxide is an organic compound belonging to the class of thiolanes, which are characterized by a five-membered saturated ring containing four carbon atoms and one sulfur atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylthiolane 1-Oxide typically involves the oxidation of 3-butylthiolane. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and consistency in product quality. The choice of oxidizing agent and solvent can vary based on cost, availability, and environmental considerations .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Butylthiolane 1-Oxide undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.

Reduction: Reduction reactions can revert the sulfoxide group back to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

Oxidation: 3-Butylthiolane 1,1-Dioxide.

Reduction: 3-Butylthiolane.

Substitution: Various substituted thiolanes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Butylthiolan-1-oxid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um die Sulfoxidchemie und Stereochemie zu untersuchen.

Biologie: Untersucht auf sein Potenzial als Enzyminhibitor, insbesondere für Alkoholdehydrogenase.

Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, einschließlich antimikrobieller und krebshemmender Aktivitäten.

Wirkmechanismus

Der Wirkmechanismus von 3-Butylthiolan-1-oxid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. So wirkt es als unkompetitiver Inhibitor der Alkoholdehydrogenase, indem es an den Enzym-NADH-Komplex bindet. Diese Bindung verändert die Konformation des Enzyms und reduziert seine Aktivität . Die Sulfoxidgruppe spielt eine entscheidende Rolle bei dieser inhibitorischen Wirkung, indem sie spezifische Wechselwirkungen mit dem aktiven Zentrum des Enzyms bildet .

Ähnliche Verbindungen:

3-Butylthiolan: Die Stammverbindung ohne die Sulfoxidgruppe.

3-Butylthiolan-1,1-Dioxid: Die vollständig oxidierte Form von 3-Butylthiolan-1-oxid.

Tetrahydrothiophen-1-oxid: Eine verwandte Verbindung mit einer ähnlichen Struktur, aber ohne die Butylgruppe.

Einzigartigkeit: 3-Butylthiolan-1-oxid ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, wie z. B. das Vorhandensein einer Butylgruppe und einer Sulfoxid-Funktionsgruppe. Diese Merkmale verleihen ihm eine besondere chemische Reaktivität und biologische Aktivität, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht .

Wirkmechanismus

The mechanism of action of 3-Butylthiolane 1-Oxide involves its interaction with specific molecular targets. For instance, it acts as an uncompetitive inhibitor of alcohol dehydrogenase by binding to the enzyme-NADH complex. This binding alters the enzyme’s conformation, reducing its activity . The sulfoxide group plays a crucial role in this inhibitory effect by forming specific interactions with the enzyme’s active site .

Vergleich Mit ähnlichen Verbindungen

3-Butylthiolane: The parent compound without the sulfoxide group.

3-Butylthiolane 1,1-Dioxide: The fully oxidized form of 3-Butylthiolane 1-Oxide.

Tetrahydrothiophene 1-Oxide: A related compound with a similar structure but without the butyl group.

Uniqueness: this compound is unique due to its specific structural features, such as the presence of a butyl group and a sulfoxide functional group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer |

93111-03-6 |

|---|---|

Molekularformel |

C8H16OS |

Molekulargewicht |

160.28 g/mol |

IUPAC-Name |

3-butylthiolane 1-oxide |

InChI |

InChI=1S/C8H16OS/c1-2-3-4-8-5-6-10(9)7-8/h8H,2-7H2,1H3 |

InChI-Schlüssel |

QVVQIIIFHZDBDL-UHFFFAOYSA-N |

SMILES |

CCCCC1CCS(=O)C1 |

Kanonische SMILES |

CCCCC1CCS(=O)C1 |

Synonyme |

3-butylthiolane 1-oxide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[(4-chlorophenyl)-oxomethyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-pyridinecarboxamide](/img/structure/B1228560.png)

![2-(2-furanyl)-2-[(4-methoxyphenyl)methyl-[2-[5-(5-methyl-2-furanyl)-2-tetrazolyl]-1-oxoethyl]amino]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1228561.png)

![1-(2-Fluorophenyl)-3-[[1-[(4-fluorophenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea](/img/structure/B1228572.png)

![3-methyl-N-[[(4-nitrobenzoyl)amino]carbamothioyl]butanamide](/img/structure/B1228574.png)